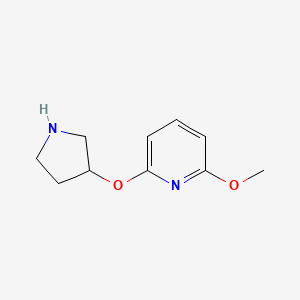

2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine

Description

Significance of Nitrogen-Containing Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These molecular frameworks are fundamental to the field of medicinal chemistry, with a significant percentage of all pharmaceuticals incorporating these rings. researchgate.netnih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that pyridine (B92270) and its derivatives are the second most common nitrogen-containing heterocycle found in these therapeutic agents. nih.gov

The prevalence of these structures in drug design can be attributed to several key factors. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. researchgate.net Furthermore, the presence of nitrogen can influence the compound's physicochemical properties, including its polarity, solubility, and metabolic stability, all of which are critical for a drug's efficacy. nih.gov The versatility of these ring systems allows for a wide range of chemical modifications, enabling chemists to fine-tune the biological activity and pharmacokinetic profiles of molecules. researchgate.net This structural diversity has led to the development of drugs with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.net

Overview of the Pyrrolidine (B122466) Moiety in Biologically Active Compounds

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. This scaffold is a key component in a vast array of biologically active compounds, including numerous natural alkaloids and clinically used drugs. researchgate.net The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is often critical for high-affinity binding to biological targets.

The pyrrolidine moiety is found in drugs with diverse therapeutic uses, highlighting its versatility as a pharmacophore. For instance, it forms the core of drugs developed for their anticancer and antimicrobial properties. researchgate.net The ability to introduce stereocenters on the pyrrolidine ring provides an additional layer of structural complexity that can be exploited to enhance potency and selectivity.

Contextualization of 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine within Pyridine-Pyrrolidine Hybrid Structures

The compound this compound represents a hybrid molecular architecture that combines the structural features of both a pyridine and a pyrrolidine ring. This amalgamation of two privileged scaffolds in medicinal chemistry offers the potential for novel pharmacological profiles. The pyridine portion of the molecule provides a rigid, aromatic platform that can engage in various binding interactions, while the pyrrolidine ring introduces a three-dimensional element and potential hydrogen bonding capabilities through its nitrogen atom.

The linkage of the pyrrolidine ring to the pyridine scaffold via an oxygen atom at the 3-position of the pyrrolidine creates a specific spatial orientation of the two ring systems. Research into analogous structures, such as 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, has demonstrated that this class of compounds can exhibit high affinity for nicotinic acetylcholine (B1216132) receptors. nih.gov The methoxy (B1213986) group at the 2-position of the pyridine ring in this compound can further influence the electronic properties and metabolic stability of the molecule. researchgate.netnih.gov The exploration of such hybrid structures is a vibrant area of research, as it allows for the systematic investigation of structure-activity relationships and the potential discovery of new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-methoxy-6-pyrrolidin-3-yloxypyridine |

InChI |

InChI=1S/C10H14N2O2/c1-13-9-3-2-4-10(12-9)14-8-5-6-11-7-8/h2-4,8,11H,5-7H2,1H3 |

InChI Key |

LWOJGCYQJOBVPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CC=C1)OC2CCNC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Methoxy 6 Pyrrolidin 3 Yloxy Pyridine Analogs

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a crystalline compound. This powerful technique provides unambiguous information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, for chiral molecules, it can establish the absolute configuration.

While a crystal structure for 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine itself is not publicly available, analysis of closely related 2-methoxypyridine (B126380) derivatives provides a clear blueprint for the type of data obtained. For instance, the analysis of 2-Methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile reveals critical structural parameters. mdpi.com Such a study would confirm the planarity of the pyridine (B92270) ring and determine the conformation of the pyrrolidine (B122466) ring (e.g., envelope or twist conformation) and its orientation relative to the pyridine core.

The crystallographic data would be presented in a standardized format, as shown in the illustrative table below, detailing the crystal system, space group, and unit cell dimensions.

Interactive Table: Illustrative Crystal Data for a 2-Methoxypyridine Analog Note: This data is for a representative analog, 2-Methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, and is provided for illustrative purposes. mdpi.com

| Parameter | Value |

| Chemical formula | C₂₀H₂₂N₂O₂ |

| Formula mass | 338.41 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.278 (2) |

| b (Å) | 15.111 (3) |

| c (Å) | 10.749 (2) |

| α (°) | 90 |

| β (°) | 106.18 (3) |

| γ (°) | 90 |

| Unit cell volume (ų) | 1756.0 (6) |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.279 |

Key findings from such an analysis would include the dihedral angle between the pyridine and pyrrolidine ring systems and the specific bond lengths of the C-O-C ether linkage, which are crucial for understanding the molecule's electronic and conformational properties.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy (typically to within 5 parts per million). This allows for the unambiguous determination of the molecular formula. Techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions of the molecule, which are then analyzed.

For this compound (C₁₀H₁₄N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ is 179.1184. An HRMS experiment would be expected to yield a measured mass very close to this value, confirming the molecular formula.

Beyond formula confirmation, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. This provides valuable structural information. For a compound like this compound, characteristic fragmentation pathways would likely involve cleavage of the ether bond and fragmentation of the pyrrolidine ring. The study of related pyrrolidinophenone cathinones shows that a common fragmentation is the loss of the neutral pyrrolidine ring. wvu.edu Another expected fragmentation for 3-phenoxy imidazo[1,2-a]pyridines is the homolytic cleavage of the C-O bond of the ether linkage. nih.gov

Interactive Table: Expected HRMS Data and Major Fragments for this compound Note: This table represents hypothetical, albeit chemically reasonable, data based on the compound's structure and known fragmentation patterns of similar molecules.

| Species | Theoretical m/z | Expected Fragment | Fragmentation Pathway |

| [M+H]⁺ | 179.1184 | C₁₀H₁₅N₂O⁺ | Protonated parent molecule |

| [M+H - C₄H₈N]⁺ | 108.0449 | C₆H₆NO⁺ | Cleavage and loss of the pyrrolidine moiety |

| [M+H - C₅H₉NO]⁺ | 94.0653 | C₅H₆N⁺ | Cleavage of the ether bond with hydrogen rearrangement |

Advanced NMR Spectroscopy for Detailed Structural Assignments (e.g., 2D NMR, NOESY)

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, complex molecules often exhibit signal overlap that complicates interpretation. Advanced two-dimensional (2D) NMR techniques are essential for resolving these ambiguities and providing definitive structural assignments. wikipedia.org

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show correlations between adjacent protons on the pyridine ring and within the pyrrolidine ring, allowing for the complete assignment of these spin systems.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals directly with the carbon atoms to which they are attached, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds. Together, these experiments allow for the unambiguous assignment of all proton and carbon signals in the molecule.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a 2-Methoxy-6-(substituted)pyridine Analog Note: This table presents hypothetical chemical shift data that would be expected for a molecule with this structure, based on general principles of NMR spectroscopy. Actual values would need to be determined experimentally.

| Position | Atom Type | Representative ¹H δ (ppm) | Representative ¹³C δ (ppm) | Key COSY Correlations | Key NOESY Correlations |

| Pyridine-H3 | CH | ~6.4 | ~110 | H4 | H4 |

| Pyridine-H4 | CH | ~7.5 (t) | ~140 | H3, H5 | H3, H5 |

| Pyridine-H5 | CH | ~6.6 | ~115 | H4 | H4, Methoxy-H |

| Methoxy (B1213986) | CH₃ | ~3.9 | ~55 | - | Pyridine-H5 |

| Pyrrolidine-CH(O) | CH | ~5.0 | ~75 | CH₂ | Pyridine-H5, Pyrrolidine-CH₂ |

| Pyrrolidine-CH₂ | CH₂ | ~2.0-2.2 | ~30 | CH(O), CH₂, NH | Pyrrolidine-CH(O), Pyrrolidine-NH |

| Pyrrolidine-CH₂ | CH₂ | ~3.0-3.3 | ~50 | CH(O), CH₂, NH | Pyrrolidine-NH |

| Pyrrolidine-NH | NH | ~2.5 (broad) | - | CH₂ | Pyrrolidine-CH₂ |

By integrating the data from these complementary techniques, a complete and unambiguous structural profile of this compound and its analogs can be achieved, providing the solid foundation necessary for further chemical and biological investigation.

Theoretical and Computational Investigations of 2 Methoxy 6 Pyrrolidin 3 Yloxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of molecules. researchgate.netresearchgate.net Such calculations provide a detailed picture of electron distribution, molecular orbital energies, and conformational possibilities.

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.govmdpi.com

For pyridine (B92270) derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-orbital. mdpi.com The substituents, a methoxy (B1213986) group and a pyrrolidin-yloxy group, are expected to influence the energy of these orbitals. The electron-donating nature of the methoxy and ether oxygen atoms can raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are also used to understand intramolecular charge transfer and identify electron-rich and electron-poor regions, which are key to predicting sites of interaction. researchgate.netmdpi.com

Table 1: Key Parameters from Electronic Structure Analysis of Related Pyridine Derivatives This table presents typical values and findings for analogous compounds to illustrate the concepts, as specific data for 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine is not available.

| Parameter | Typical Finding for Substituted Pyridines | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating capability. mdpi.com |

| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting capability. mdpi.com |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Relates to chemical reactivity and stability. nih.govmdpi.com |

| MEP Map | Negative potential near pyridine nitrogen and oxygen atoms. | Predicts sites for electrophilic attack and hydrogen bonding. researchgate.netmdpi.com |

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformers. This compound possesses several such bonds, leading to significant conformational flexibility. The key sources of this flexibility include rotation around the C-O bond connecting the pyridine ring to the pyrrolidinyl group and the puckering of the five-membered pyrrolidine (B122466) ring itself.

Conformational analysis involves systematically exploring the potential energy surface (PES) to identify stable conformers (energy minima) and the energy barriers for interconversion (transition states). nih.govredalyc.org These calculations help determine the most likely three-dimensional structure of the molecule under different conditions. The global minimum energy conformer is the most stable and populated structure, which is critical for understanding its interaction with biological targets. redalyc.org

Table 2: Potential Rotational and Conformational Degrees of Freedom

| Bond/Structural Feature | Type of Flexibility | Implication |

|---|---|---|

| Pyridine-C6—O bond | Torsional rotation | Affects the orientation of the pyrrolidinyl group relative to the pyridine ring. |

| O—C3-Pyrrolidine bond | Torsional rotation | Further positions the pyrrolidinyl group. |

The pyridine core of the molecule is related to the 2-hydroxypyridine (B17775) scaffold, which is known for its classic tautomerism, existing in equilibrium between the pyridinol (enol) and pyridone (keto) forms. wikipedia.org This equilibrium is highly sensitive to the solvent environment, with polar solvents generally favoring the more polar 2-pyridone tautomer. wuxibiology.comresearchgate.net

In this compound, the presence of the methyl group on the oxygen atom "locks" the molecule in the "enol-ether" form, preventing direct proton transfer tautomerism of the pyridine ring itself. However, understanding the energetic principles of the underlying 2-hydroxypyridine/2-pyridone system is crucial. Computational studies on these systems calculate the relative energies of the tautomers to predict the equilibrium constant (KT) in various environments (gas phase, different solvents). wuxibiology.comrsc.org These calculations confirm that while the energy difference can be small, solvent effects play a decisive role in shifting the equilibrium. wuxibiology.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. mdpi.com It is a cornerstone of structure-based drug design, providing valuable insights into binding mechanisms and affinities.

Docking simulations place the flexible ligand into the binding site of a rigid or flexible biological target. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), which helps to rank potential candidates. mdpi.comresearchgate.net For a molecule like this compound, which contains structural motifs present in known bioactive compounds, docking can be used to screen for potential biological targets. For instance, related pyridine and pyrrolidine structures are known to interact with targets such as nicotinic acetylcholine (B1216132) receptors and various enzymes. nih.govresearchgate.net The simulations reveal the most probable binding pose, highlighting which parts of the molecule are critical for interaction. nih.govnih.gov

Table 3: Illustrative Docking Results for Pyridine Derivatives with Biological Targets This table shows representative data for similar compound classes to demonstrate the output of docking studies.

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyridine-Thiazole Hybrids | SARS-CoV-2 Main Protease | -5.8 to -8.6 | ASN 142, GLU 166, GLN 189 mdpi.com |

| 3-Methoxy Flavone Derivatives | Estrogen Receptor Alpha | -9.5 to -10.1 | Not specified nih.gov |

A detailed analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity. mdpi.com

For this compound, several key interactions can be anticipated:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy and ether linkages can act as hydrogen bond acceptors. The N-H group in the pyrrolidine ring can serve as a hydrogen bond donor. researchgate.net

π-Stacking: The aromatic pyridine ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues in the protein's binding site, such as phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The aliphatic portions of the pyrrolidine ring and the methyl group can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

These interactions collectively determine the specificity and strength of the binding between the ligand and its biological target. mdpi.com

Table 4: Potential Intermolecular Interactions for this compound

| Functional Group | Potential Interaction Type | Role |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Forms H-bonds with donor residues (e.g., Ser, Thr, Lys). |

| Pyridine Ring | π-Stacking, Hydrophobic | Interacts with aromatic/nonpolar residues. |

| Methoxy Oxygen | Hydrogen Bond Acceptor | Forms H-bonds with donor residues. |

| Ether Oxygen | Hydrogen Bond Acceptor | Forms H-bonds with donor residues. |

| Pyrrolidine N-H | Hydrogen Bond Donor | Forms H-bonds with acceptor residues (e.g., Asp, Glu, backbone carbonyls). |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational preferences and interactions with biological targets over time. For a molecule such as this compound, MD simulations can elucidate the flexibility of its constituent parts—the pyridine ring, the methoxy group, the pyrrolidine ring, and the linking ether bond—and how these dynamics influence its binding stability to a target protein.

The conformational landscape of this compound is dictated by the rotational freedom around several key bonds. The linkage between the pyridine and the pyrrolidine ring via an oxygen atom allows for considerable flexibility. MD simulations can map the potential energy surface associated with the rotation around the C(pyridine)-O and O-C(pyrrolidine) bonds, identifying low-energy, stable conformations. The puckering of the pyrrolidine ring is another critical dynamic feature. Pyrrolidine rings are known to adopt various puckered conformations, such as the envelope and twist forms, and the energy barrier between these states can be relatively low. researchgate.netnih.gov MD simulations can track the transitions between these puckering states and determine the most populated conformations in different environments (e.g., in aqueous solution versus a protein binding pocket).

When bound to a biological target, such as a G protein-coupled receptor (GPCR) or a nicotinic acetylcholine receptor (nAChR), the conformational dynamics of this compound are expected to be significantly altered. nih.govnih.gov MD simulations of the ligand-protein complex can reveal the stability of the binding pose. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand from its initial docked position and the root-mean-square fluctuation (RMSF) of individual atoms. A stable binding mode would be characterized by low RMSD values for the ligand throughout the simulation.

Furthermore, MD simulations can provide detailed information about the specific intermolecular interactions that contribute to binding stability. These interactions may include hydrogen bonds between the pyrrolidine nitrogen or the ether oxygen and receptor residues, as well as hydrophobic and aromatic stacking interactions involving the pyridine ring. The persistence of these interactions over the course of the simulation is a strong indicator of their importance for binding affinity.

The binding stability can be quantified more rigorously through the calculation of binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These calculations, performed on snapshots from the MD trajectory, provide an estimate of the strength of the ligand-receptor interaction.

A hypothetical MD simulation of this compound bound to a receptor might reveal the following:

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 200 nanoseconds | Allows for sufficient sampling of conformational space. |

| Ligand RMSD | 1.5 ± 0.5 Å | Indicates a stable binding pose within the active site. |

| Pyrrolidine Pucker | Predominantly C2-endo | Suggests a preferred conformation of the pyrrolidine ring upon binding. |

| Key Interactions | Stable hydrogen bond with Asp121, π-π stacking with Phe234 | Identifies crucial residues for ligand recognition and binding. |

| MM-PBSA ΔG_bind | -45 ± 5 kcal/mol | Predicts a strong binding affinity to the target receptor. |

These simulations are instrumental in understanding not just the static picture of how the molecule binds, but also the dynamic interplay of conformations and interactions that govern its biological activity. preprints.org

Structure-Based Design Principles for Analog Development

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a ligand-target complex to guide the design of new, improved analogs. For this compound, SBDD principles can be applied to rationally modify its structure to enhance properties such as binding affinity, selectivity, and pharmacokinetic profiles. This process often begins with a known binding mode of the parent compound, which can be determined experimentally (e.g., through X-ray crystallography) or computationally (e.g., via molecular docking and MD simulations).

A primary goal in analog development is to optimize interactions with the target protein. Based on a hypothetical binding model, several strategies can be employed:

Enhancing Hydrogen Bonding: If the pyrrolidine nitrogen is identified as a key hydrogen bond donor, modifications can be made to modulate its basicity or to introduce additional hydrogen bond donors or acceptors. For instance, substitution on the pyrrolidine ring could influence its conformation and the orientation of the nitrogen lone pair. nih.gov

Optimizing Hydrophobic and Aromatic Interactions: The pyridine ring likely engages in hydrophobic and/or π-π stacking interactions within the binding pocket. nih.gov Introducing substituents on the pyridine ring could enhance these interactions. For example, adding a small alkyl group might improve van der Waals contacts, while incorporating electron-withdrawing or -donating groups could modulate the aromatic character of the ring. nih.govnih.gov

Exploring Unoccupied Pockets: If the initial binding pose of this compound reveals adjacent, unoccupied sub-pockets within the active site, analogs can be designed to extend into these regions. This could involve adding substituents to the pyridine or pyrrolidine rings that can form new, favorable interactions.

A systematic approach to analog design based on these principles is often captured in a structure-activity relationship (SAR) table. The following table provides a hypothetical example of how different modifications to the core scaffold of this compound could be guided by SBDD and evaluated for their impact on binding affinity.

| Analog | Modification | Design Rationale | Predicted IC₅₀ (nM) |

| Parent | This compound | - | 50 |

| Analog 1 | 2-Ethoxy-6-(pyrrolidin-3-yloxy)pyridine | Explore larger alkoxy group for hydrophobic interactions. | 75 |

| Analog 2 | 2-Methoxy-6-(1-methylpyrrolidin-3-yloxy)pyridine | N-methylation to alter basicity and explore steric effects. | 40 |

| Analog 3 | 5-Fluoro-2-methoxy-6-(pyrrolidin-3-yloxy)pyridine | Introduce an electron-withdrawing group to modulate pyridine ring electronics. | 60 |

| Analog 4 | 2-Methoxy-6-((3R,4R)-4-hydroxypyrrolidin-3-yloxy)pyridine | Add a hydroxyl group to form a new hydrogen bond with a nearby residue. | 25 |

This iterative process of design, synthesis, and testing, informed by computational modeling, is a cornerstone of modern drug discovery and can lead to the development of highly potent and selective therapeutic agents. mdpi.comacs.org

Investigation of Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Studies

The potential for 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine to act as an enzyme inhibitor is a key area of investigation. The pyridine (B92270) ring, a common scaffold in medicinal chemistry, is present in numerous enzyme inhibitors. nih.govnih.gov Studies in this area aim to identify specific enzyme targets, understand the kinetics of inhibition, and determine the precise mechanism of action.

Specific Enzyme Target Identification (e.g., NAPE-PLD, CHK1, Squalene Synthase, Lanosterol-14α Demethylase)

Identifying the specific enzymes that this compound interacts with is the foundational step in characterizing its biological activity. While extensive public data on this specific compound's activity against N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), Checkpoint Kinase 1 (CHK1), Squalene Synthase, or Lanosterol-14α Demethylase is not available, the research process would involve screening the compound against a panel of these and other enzymes.

For example, Checkpoint Kinase 1 (CHK1) is a crucial kinase in the DNA damage response pathway, and its inhibitors are of significant interest. nih.govacs.orgacs.org Similarly, Lanosterol-14α demethylase is a key enzyme in sterol biosynthesis and a target for antifungal agents. nih.govnih.gov An initial screening would utilize high-throughput biochemical assays to measure the compound's ability to inhibit the activity of each enzyme. A positive result, or "hit," from such a screen would warrant further, more detailed investigation to confirm and quantify the inhibitory effect.

Allosteric Modulation versus Active Site Inhibition

Further mechanistic studies aim to distinguish whether this compound inhibits the enzyme by binding directly to the active site or to a secondary, allosteric site.

Active Site Inhibition: If the compound is an active site inhibitor, it will physically block the substrate from binding, often resulting in competitive inhibition kinetics. Structural biology techniques, such as X-ray co-crystallography of the enzyme with the inhibitor, can provide definitive evidence by showing the compound bound within the active site.

Allosteric Modulation: An allosteric inhibitor binds to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency. researchgate.net This typically results in non-competitive or mixed-type inhibition. Identifying the allosteric binding pocket often requires advanced structural and computational modeling studies.

Receptor Binding and Modulation Assays

The interaction of this compound with cell surface receptors, particularly those in the central nervous system like serotonin (B10506) receptors, is another critical aspect of its pharmacological investigation.

Serotonin Receptor Subtype Interactions (e.g., 5-HT₁F receptor)

To determine the compound's affinity for various serotonin (5-HT) receptor subtypes, competitive radioligand binding assays are employed. In these experiments, cell membranes expressing a specific receptor subtype (e.g., 5-HT₁F) are incubated with a fixed concentration of a radiolabeled ligand known to bind to that receptor, along with varying concentrations of the test compound, this compound.

The effectiveness of the test compound in displacing the radioligand is measured, allowing for the calculation of its binding affinity (Kᵢ). By screening against a panel of different 5-HT receptor subtypes, a selectivity profile can be established, indicating whether the compound binds preferentially to one subtype over others.

Table 2: Hypothetical Serotonin Receptor Binding Profile

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| 5-HT₁A | 520 |

| 5-HT₁B | >10,000 |

| 5-HT₁D | 850 |

| 5-HT₁F | 15 |

| 5-HT₂A | 1,200 |

Note: This table illustrates a potential outcome of a receptor binding screen, showing high affinity and selectivity for the 5-HT₁F receptor. These are not experimentally verified data for this compound.

Agonist and Antagonist Functional Characterization

Once binding affinity is established, functional assays are necessary to determine the nature of the interaction—whether the compound activates the receptor (agonist activity) or blocks it from being activated by its natural ligand (antagonist activity).

These assays typically use cell lines engineered to express the target receptor (e.g., 5-HT₁F) and to report on its activation through a downstream signal, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.

Agonist Activity: The compound is applied to the cells at various concentrations, and receptor activation is measured. A compound that stimulates a response is an agonist, characterized by its potency (EC₅₀, the concentration that produces 50% of the maximal response) and efficacy (Eₘₐₓ, the maximum response produced).

Antagonist Activity: To test for antagonism, the cells are pre-treated with the compound before being stimulated with a known agonist. If the compound blocks or reduces the agonist's effect, it is an antagonist. Its potency is quantified by the IC₅₀ value, which is the concentration that inhibits 50% of the agonist's response.

This functional characterization is essential for understanding the ultimate physiological effect of the compound's interaction with a specific receptor.

Ligand-Receptor Complex Formation and Dissociation Studies

While direct studies on the ligand-receptor dynamics of this compound are not extensively detailed in the current body of literature, the binding affinities of structurally related pyridine and pyrrolidine (B122466) derivatives provide significant insights into its potential molecular targets. Research into analogous compounds demonstrates high-affinity interactions with various receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChR) and dopamine (B1211576) receptors.

For instance, a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues have shown exceptionally high in vitro binding affinities for nAChRs, with inhibitor constant (Ki) values ranging from 9 to 331 pM. nih.gov Specifically, N-methyl derivatives within this series demonstrated Ki values as low as 23 and 28 pM, indicating potent ligand-receptor engagement. nih.gov Further studies on dual-target ligands incorporating pyrrolidine moieties have identified compounds with high affinity for both μ-opioid receptors (MOR) and dopamine D3 receptors (D3R). nih.gov The optimization of these structures aims to balance the interactions between the ligand and these distinct receptor sites. nih.gov The affinity of these compounds underscores the significant role that the pyrrolidine and pyridine scaffolds play in receptor binding.

| Compound Class | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues | Nicotinic Acetylcholine Receptor (nAChR) | 9 - 331 pM | nih.gov |

| N-methyl derivative of the above series | Nicotinic Acetylcholine Receptor (nAChR) | 23 pM | nih.gov |

| N-methyl derivative of the above series | Nicotinic Acetylcholine Receptor (nAChR) | 28 pM | nih.gov |

| Dual-target ligands with pyrrolidine moieties | Dopamine D3 Receptor (D3R) / μ-Opioid Receptor (MOR) | High Affinity (specific Ki not detailed) | nih.gov |

Cellular Pathway Modulation

The interaction of a ligand with its receptor typically initiates a cascade of intracellular events. The potential of this compound to modulate these pathways is inferred from studies on related pyridine-containing molecules.

Investigation of Intracellular Signaling Cascades (e.g., cAMP assays)

The modulation of intracellular signaling is a key outcome of receptor binding. Pyridine derivatives have been shown to influence several critical cellular pathways. For example, certain novel anticancer pyridine compounds have been found to induce G2/M phase arrest and apoptosis in cancer cells by upregulating the p53 and JNK (c-Jun N-terminal kinase) signaling pathways. nih.gov In the context of antiviral activity, various pyridine derivatives are known to inhibit the cellular NF-κB signaling pathway, among other mechanisms. nih.gov

A primary method for investigating the modulation of signaling pathways, particularly for G protein-coupled receptors (GPCRs), is through the measurement of second messengers like cyclic adenosine (B11128) monophosphate (cAMP). nih.gov cAMP assays are widely used in drug discovery to screen for agonists, partial agonists, or antagonists of GPCRs. nih.gov These assays function by detecting changes in the intracellular concentration of cAMP, which is produced upon the activation of adenylate cyclase by Gs-coupled receptors or inhibited by Gi-coupled receptors. moleculardevices.comrevvity.com While these assays represent a standard methodology for characterizing the functional activity of receptor ligands, specific data from cAMP assays for this compound are not presently available in the reviewed literature.

Effects on Protein Expression and Post-Translational Modifications

The modulation of signaling cascades ultimately translates to changes in protein expression and function. As noted, certain pyridine derivatives can upregulate the expression of key regulatory proteins such as the cell cycle inhibitors p21 and p53, as well as the signaling protein JNK. nih.gov This demonstrates a direct link between the presence of a pyridine-based compound and the cellular proteome.

Furthermore, post-translational modifications (PTMs) are critical for regulating protein function, stability, and localization. acs.org The pyridine ring itself can be formed during the post-translational modification of nascent proteins in certain microbial biosynthetic pathways, highlighting the interplay between this heterocycle and protein maturation. nih.gov While the study of how exogenous small molecules affect the vast landscape of PTMs is a burgeoning field, specific investigations into the effects of this compound on protein expression profiles or post-translational modifications have not been reported.

Antimicrobial and Antiviral Activity Investigations

Pyridine and its derivatives are recognized as a "privileged nucleus" in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents with a broad spectrum of activities, including antimicrobial and antiviral properties. nih.govmdpi.comdntb.gov.ua The inclusion of specific functional groups, such as a methoxy (B1213986) group, has been noted to enhance the biological activities of these compounds. mdpi.com

Mechanistic Basis of Action against Pathogens (e.g., enzyme inhibition, membrane disruption)

The mechanisms underlying the antimicrobial and antiviral effects of pyridine-based compounds are diverse. In antiviral applications, pyridine derivatives have been shown to inhibit viral replication through various means, including the inhibition of critical viral enzymes like reverse transcriptase and polymerase, as well as cellular kinases (e.g., AAK1, GAK) and neuraminidase. nih.govnih.gov They can also act as antagonists for cellular receptors like CCR5, which are used by viruses for entry. nih.gov

The antibacterial action of pyridine derivatives appears to be dependent on the specific structure and the target pathogen. Studies on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines suggest that their activity is related to interactions with the lipopolysaccharide (LPS) layer of Gram-negative bacteria and the potential to cause oxidative damage to plasmid DNA. nih.gov Other research indicates that certain alkyl pyridinol compounds are selectively active against Gram-positive bacteria, which may suggest a mechanism involving disruption of the plasma membrane, a key structural feature of these pathogens. mdpi.com The table below summarizes the minimum inhibitory concentrations (MIC) for several pyridine derivatives against various pathogens, illustrating their potential as antimicrobial agents.

| Compound Class/Name | Pathogen | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines (Compound 5a) | E. coli K12 | 0.2 | nih.gov |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines (Compound 5g) | E. coli K12 | 1.3 | nih.gov |

| C-2/C-6 substituted pyridine (Compound 7) | S. aureus | 75 | researchgate.net |

| C-2/C-6 substituted pyridine (Compound 8) | S. aureus | 75 | researchgate.net |

| C-2/C-6 substituted pyridine (Compound 8) | P. aeruginosa | 150 | researchgate.net |

| Pyridine-based thiazolidinediones | B. subtilis, S. aureus, E. coli, P. aeruginosa | Not specified, but showed activity | rsc.org |

Evaluation of Resistance Mechanisms

The rise of drug-resistant pathogens is a primary driver for the discovery of new antimicrobial agents, including novel pyridine derivatives. mdpi.commdpi.com Microorganisms can develop resistance through various mechanisms, such as enzymatic degradation of the drug, modification of the drug's target, or active efflux of the compound from the cell. While the threat of resistance is a critical consideration for the development of any new antimicrobial or antiviral compound, studies specifically evaluating the potential for pathogens to develop resistance to this compound, or the molecular mechanisms that would confer such resistance, have not been identified in the reviewed scientific literature. This remains a crucial area for future investigation to determine the long-term viability of this and related compounds as therapeutic agents.

Investigation of Antiproliferative Activity against Cancer Cell Lines

Currently, there is a lack of publicly available scientific literature detailing the specific antiproliferative activity and molecular mechanisms of this compound against cancer cell lines. While research has been conducted on various other pyridine derivatives, demonstrating a range of anticancer effects, data focusing solely on this compound is not present in the reviewed studies.

Cell Cycle Regulation and Apoptosis Induction Studies

Information regarding the specific effects of this compound on cell cycle regulation and the induction of apoptosis in cancer cells is not available in the current body of scientific research. Studies on other pyridine-containing compounds have shown activities such as G2/M phase arrest and induction of apoptosis through various pathways. nih.govnih.govresearchgate.net For instance, some novel pyrano[3,2-c]pyridine derivatives have been shown to inhibit the growth of MCF-7 breast cancer cells in a dose- and time-dependent manner, leading to an increase in the sub-G1 population, which is indicative of apoptosis. nih.gov Similarly, certain 3-cyano-2-substituted pyridines have been found to induce apoptosis in MCF-7 cells. nih.gov However, without specific studies on this compound, it is not possible to attribute these effects to this particular compound.

Target Identification within Oncogenic Pathways

There is no specific information identifying the molecular targets of this compound within oncogenic pathways. Research into other pyridine derivatives has identified various targets. For example, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for certain cancers. nih.gov Other studies on 2-oxo-pyridine and 1′H-spiro-pyridine derivatives have suggested they may act as inhibitors of EGFR Wt and VEGFR-2. researchgate.net Thieno[2,3-b]pyridine compounds have also been investigated for their anticancer properties, with some showing potent inhibition of prostate cancer growth and motility. nih.govresearchgate.net The investigation into selenylated imidazo[1,2-a]pyridine (B132010) has shown induction of apoptosis and oxidative stress in colon cancer cells. mdpi.com Without dedicated research, the specific oncogenic pathways modulated by this compound remain unknown.

Further research is required to determine if this compound possesses antiproliferative properties and to elucidate its potential mechanisms of action, including its effects on cell cycle progression, apoptosis, and specific oncogenic targets.

Structure Activity Relationship Sar Studies of 2 Methoxy 6 Pyrrolidin 3 Yloxy Pyridine Derivatives

Systematic Variation of the Methoxy (B1213986) Group and its Positional Impact on Biological Activity

The 2-methoxy group on the pyridine (B92270) ring is a critical determinant of biological activity, primarily influencing the electronic properties of the pyridine nitrogen, which acts as a key hydrogen bond acceptor in the α7 nAChR binding pocket.

Variations in the alkoxy group at the 2-position have demonstrated a clear SAR profile. Increasing the alkyl chain length from methoxy to ethoxy or isopropoxy can modulate both potency and metabolic stability. While a methoxy group is often optimal, larger alkoxy groups can sometimes lead to decreased activity due to steric hindrance within the binding site. However, in some series, slightly larger groups are tolerated and may enhance metabolic stability by shielding the ether linkage from enzymatic degradation.

Bioisosteric replacement of the methoxy group is a common strategy to fine-tune activity and properties. Replacing the oxygen with sulfur to create a methylthioether can alter the bond angle and electronic character, which often impacts binding affinity. Fluorinated bioisosteres, such as a difluoromethoxy (OCF₂H) or trifluoromethoxy (OCF₃) group, are frequently explored. These substitutions can significantly alter the local electronic environment and lipophilicity, which in turn affects receptor affinity and pharmacokinetic parameters. For instance, the highly electronegative fluorine atoms can reduce the pKa of the pyridine nitrogen, affecting its hydrogen bonding capability.

The positional arrangement of the methoxy group on the pyridine ring is also paramount. In related pyridinyl ether series targeting nAChRs, moving the activating group from the 2-position to other positions (e.g., 3, 4, or 5) drastically alters the molecule's interaction with the receptor. The 2,6-disubstitution pattern, as seen in the parent compound, is often crucial for establishing the correct vector and electronic properties for optimal engagement with the amino acid residues in the α7 nAChR's orthosteric binding site. Research on analogous 3-[2-((S)-pyrrolidinyl)methoxy]pyridine derivatives shows that substituents on the pyridine ring can profoundly affect efficacy and subtype selectivity, with binding affinities (Ki) spanning a wide range from sub-nanomolar to micromolar depending on the substitution pattern.

| Modification of Pyridine Ring | Representative Compound | α7 nAChR Affinity (Kᵢ, nM) | Notes |

| Alkoxy Group Variation | 2-Ethoxy-6-(pyrrolidin-3-yloxy)pyridine | Varies | Activity is sensitive to the size of the alkoxy group; often a slight decrease compared to methoxy. |

| 2-Isopropoxy-6-(pyrrolidin-3-yloxy)pyridine | Varies | Larger groups may introduce steric clash, reducing affinity. | |

| Bioisosteric Replacement | 2-(Methylthio)-6-(pyrrolidin-3-yloxy)pyridine | Varies | Alters electronics and geometry, impacting binding. |

| 2-(Trifluoromethoxy)-6-(pyrrolidin-3-yloxy)pyridine | Varies | Increases lipophilicity and alters electronic properties, affecting both affinity and pharmacokinetics. | |

| Positional Isomerism | 3-Methoxy-5-(pyrrolidin-3-yloxy)pyridine | Generally Lower | The 2,6-substitution pattern is often critical for optimal receptor interaction in related series. |

| 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine | Generally Lower | Positional changes alter the hydrogen bond acceptor vector of the pyridine nitrogen. |

Exploration of Substitutions on the Pyrrolidine (B122466) Ring for Modulating Activity and Selectivity

The pyrrolidine ring contains a basic nitrogen atom that is typically protonated at physiological pH. This cationic center forms a crucial cation-π interaction with a tryptophan residue (Trp149 in the α7 nAChR) in the aromatic box of the binding site, anchoring the ligand. Modifications to this ring are pivotal for modulating activity and selectivity.

Stereochemical Influence on Activity

The pyrrolidine ring in 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine has a stereocenter at the 3-position. The stereochemistry at this position has a profound impact on biological activity. For α7 nAChR ligands, one enantiomer typically exhibits significantly higher affinity than the other. This is because the three-dimensional arrangement of the pyrrolidine ring and its substituents must be optimal to fit within the chiral binding pocket of the receptor. For instance, in the closely related analog A-84543, which features a 2-((S)-pyrrolidinyl)methoxy moiety, the (S)-enantiomer is markedly more potent than the (R)-enantiomer.

Further substitutions on the pyrrolidine ring introduce additional stereocenters, and their relative stereochemistry is critical. A "methyl scan" performed on the pyrrolidine ring of nicotine (B1678760) and its analogs has provided significant insights applicable to this scaffold. These studies reveal that the α7 nAChR binding site is more tolerant of certain substitutions than other nAChR subtypes, like α4β2. For example, methylation at the 2'-position of nicotine analogs can enhance potency at α7 receptors, while 3'- and trans-5'-methylations are also better tolerated at α7 than at α4β2 receptors. Conversely, 4'-methylation tends to decrease potency at the α7 subtype. The relative orientation of substituents (cis vs. trans) to the main pyridine-containing portion of the molecule dictates whether the substituent can be accommodated or if it causes a steric clash, leading to a significant loss in affinity.

| Pyrrolidine Ring Modification | α7 nAChR Agonist Potency (EC₅₀, μM) | α7 nAChR Binding Affinity (Kᵢ, nM) | Notes |

| (2'S)-Nicotine (Reference) | 0.7 | 200 | Parent compound for methyl scan comparison. |

| (2'S, 3'R)-3'-Methylnicotine | 0.9 | 190 | trans-methylation is well-tolerated at α7 nAChR. |

| (2'S, 3'S)-3'-Methylnicotine | 3.5 | 1100 | cis-methylation leads to a significant loss of affinity and potency. |

| (2'S, 4'R)-4'-Methylnicotine | 17 | 1200 | 4'-Methylation, in general, decreases potency at α7 nAChR. |

| (2'S, 5'S)-5'-Methylnicotine | 1.8 | 600 | trans-methylation is better tolerated than cis. |

| (2'S, 5'R)-5'-Methylnicotine | >100 | >10000 | cis-methylation is highly detrimental to activity. |

Data adapted from a methyl scan of nicotine, demonstrating the stereochemical and positional sensitivity of the pyrrolidine ring's interaction with the α7 nAChR.

Effects of Pyrrolidine Ring Size and Heteroatom Variations

Altering the size of the saturated heterocyclic ring from a five-membered pyrrolidine to a six-membered piperidine (B6355638) or a four-membered azetidine (B1206935) can significantly impact activity. These changes alter the position of the basic nitrogen relative to the rest of the molecule and affect the conformational flexibility. Generally, the five-membered pyrrolidine ring is optimal for this class of α7 agonists, providing the ideal distance and geometry for the cation-π interaction. Both expansion to a piperidine ring and contraction to an azetidine ring often result in a decrease in binding affinity, although potent ligands with these rings have been developed in other chemical series.

Replacing the nitrogen atom in the pyrrolidine ring with other heteroatoms, such as oxygen (to form a tetrahydrofuran (B95107) ring) or sulfur (a tetrahydrothiophene (B86538) ring), eliminates the crucial basic center required for the cation-π interaction. This modification almost invariably leads to a complete loss of agonist activity at the α7 nAChR, underscoring the essential role of the protonated nitrogen.

Modifications of the Pyrrolidin-3-yloxy Linkage and its Effects on Molecular Interactions

The ether linkage connecting the pyridine and pyrrolidine rings is not merely a spacer; it plays a role in orienting the two ring systems and may participate in hydrogen bonding. The oxygen atom can act as a hydrogen bond acceptor. Modifying this linkage by altering its length, rigidity, or chemical nature has been explored to probe its role.

Replacing the ether oxygen with a methylene (B1212753) group (a carbon atom) would increase the lipophilicity and remove a hydrogen bond acceptor, typically reducing potency. Inverting the linkage to an oxy-methylene (-OCH₂-) or creating a thioether linkage (-S-) are other possible modifications that alter bond angles and electronic properties, thereby influencing how the two key pharmacophoric elements are presented to the receptor. Studies on related α7 nAChR agonists have shown that the length and nature of the linker are critical; even small changes, such as extending or contracting an alkyl chain linker by a single atom, can lead to a dramatic loss of functional activity, even if binding affinity is partially retained. This suggests that the linker is crucial for placing the ligand in a conformation conducive to receptor activation, not just binding.

Scaffold Hopping and Bioisosteric Replacements of the Pyridine and Pyrrolidine Rings

Scaffold hopping involves replacing a core molecular structure with a chemically different one that maintains a similar three-dimensional arrangement of key functional groups. This strategy is used to discover novel intellectual property, improve properties, or escape metabolic liabilities.

The pyrrolidine ring can also be replaced with other saturated, nitrogen-containing heterocycles. Bioisosteric replacements include azetidine, piperidine, and constrained bicyclic amines like quinuclidine (B89598) or azabicyclo[2.2.1]heptane. These constrained systems reduce the number of available conformations, which can lock the molecule into a more active (or inactive) conformation, potentially increasing potency and selectivity. For example, many potent α7 nAChR agonists incorporate a quinuclidine or an azabicyclo-octane moiety as the basic amine component, highlighting the success of this strategy in the field.

| Scaffold Modification | Representative Bioisostere | Impact on α7 nAChR Activity |

| Pyridine Ring Replacement | Pyrimidine | Modulates H-bonding and electronics; can maintain or alter activity. |

| Pyridazine | Alters position of H-bond acceptors; significant impact on affinity. | |

| Phenyl | Removes key pyridine nitrogen H-bond acceptor; generally reduces potency unless other interactions are introduced. | |

| Pyrrolidine Ring Replacement | Azetidine | Alters distance of basic nitrogen; can decrease affinity. |

| Piperidine | Alters distance and conformation; often leads to reduced activity in this specific scaffold. | |

| Quinuclidine | Introduces conformational rigidity; can significantly enhance potency and selectivity in many α7 agonist series. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of derivatives of this compound, QSAR models can be developed to predict the α7 nAChR affinity or functional potency of novel, unsynthesized analogs.

These models are built by calculating a set of molecular descriptors for each compound in a training set with known biological data. Descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and steric or topological parameters (e.g., molecular shape, connectivity indices). Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to create a mathematical equation that links these descriptors to the observed activity.

A typical QSAR model for this series might reveal that activity is positively correlated with a specific electrostatic potential on the pyridine nitrogen and the presence of the cationic charge on the pyrrolidine nitrogen, while being negatively correlated with steric bulk at certain positions. Such models can provide valuable insights into the key molecular features driving receptor interaction and guide the design of new compounds with improved potency. Predictive analytics based on these models can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. However, the development of a robust and predictive QSAR model requires a dataset of structurally diverse compounds with accurately measured and consistent biological activity data.

Future Research Directions and Translational Perspectives Non Clinical

Development of Advanced Synthetic Strategies for Enhanced Analog Libraries

The generation of diverse and complex chemical libraries is fundamental to exploring the full therapeutic potential of the 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine scaffold. Future synthetic efforts will likely move beyond traditional methods to embrace more advanced and efficient strategies.

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse small molecules, which is crucial for identifying novel biological activities. For the pyrrolidine (B122466) component, DOS strategies can be employed to generate a wide range of stereochemically and structurally varied rings. acs.orgnih.gov Methods like 1,3-dipolar cycloaddition of azomethine ylides offer a powerful tool for constructing functionalized pyrrolidines with high diastereoselectivity. acs.orgnih.govrsc.org These methods allow for the systematic variation of substituents on the pyrrolidine ring, which can significantly impact binding affinity and selectivity for biological targets.

Combinatorial Chemistry for the Pyridine (B92270) Core: The pyridine ring offers multiple points for diversification. Combinatorial chemistry techniques, such as the Kröhnke pyridine synthesis, are well-suited for creating large libraries of substituted pyridines. acs.org This method allows for the independent variation of substituents at three different positions on the pyridine ring, enabling a thorough exploration of the structure-activity relationship (SAR). acs.org Modern synthetic methods, including microwave-assisted organic synthesis (MAOS), can accelerate the production of these libraries, making the process more efficient and environmentally friendly. acs.org

Advanced strategies for generating analog libraries are summarized in the table below:

| Strategy | Core Moiety | Key Advantages | Relevant Techniques |

|---|---|---|---|

| Diversity-Oriented Synthesis | Pyrrolidine | Creation of stereochemically rich and diverse scaffolds. nih.gov | 1,3-Dipolar Cycloaddition, Asymmetric Catalysis. acs.orgrsc.org |

| Combinatorial Chemistry | Pyridine | Rapid generation of large libraries with multiple diversification points. acs.org | Kröhnke Synthesis, Hantzsch Synthesis, Solid-Phase Synthesis. acs.orgpharmaguideline.com |

| Flow Chemistry | Both | Improved reaction control, safety, and scalability. | Continuous flow reactors, automated synthesis platforms. |

These advanced synthetic approaches will be instrumental in generating novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Exploration of Novel Biological Targets for this compound Derivatives

While initial research on similar scaffolds has often focused on nicotinic acetylcholine (B1216132) receptors (nAChRs) due to their role in various central nervous system (CNS) disorders, the structural features of this compound derivatives suggest they may interact with a broader range of biological targets. nih.govunifi.itresearchgate.net

Beyond Nicotinic Receptors: The pyridine and pyrrolidine moieties are considered "privileged structures" in medicinal chemistry, appearing in ligands for a wide array of receptors. nih.gov Future research should aim to screen derivatives of this compound against a panel of CNS targets. For instance, pyridine derivatives have been investigated as agonists for serotonin (B10506) 5-HT2A receptors for treating psychiatric disorders. acs.org Similarly, pyrrolidine-based compounds have shown potent antagonism at histamine (B1213489) H3 receptors, which are implicated in cognitive disorders. nih.gov

Emerging Therapeutic Areas: The cholinergic anti-inflammatory pathway, modulated by certain nAChR subtypes like α7 and α9, presents a promising area for exploration in pain and inflammation. nih.gov Derivatives of this compound could be designed as selective modulators of these specific nAChR subtypes to harness their anti-inflammatory potential. Furthermore, the role of nAChRs in cancer signaling suggests another potential, albeit complex, therapeutic avenue to investigate. nih.gov

Potential novel targets and therapeutic areas are outlined below:

| Target Class | Specific Examples | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Serotonin Receptors | 5-HT2A | Psychiatric Disorders | Pyridine scaffolds are known to interact with serotonin receptors. acs.org |

| Histamine Receptors | H3 | Cognitive Disorders | Pyrrolidine structures are key pharmacophores for H3 antagonists. nih.gov |

| Sigma Receptors | σ1 | Neuropathic Pain | Pyridazinone derivatives with amine linkers show high affinity. acs.org |

| Endothelin Receptors | ETA | Cardiovascular Disease | Pyrrolidine-3-carboxylic acids are potent ETA antagonists. nih.gov |

Systematic screening and target identification studies will be crucial to uncover the full therapeutic landscape for this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. worldscientific.com These computational tools can be powerfully applied to the optimization of this compound derivatives.

Predictive Modeling: Machine learning models can be trained on existing SAR data to predict the biological activity and physicochemical properties of novel, virtual compounds. For instance, deep learning models like directed message-passing neural networks (D-MPNN) can be used to predict positive allosteric modulators (PAMs) of nAChRs. worldscientific.com This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with key structural features of the this compound scaffold and a desired activity profile, these algorithms can generate novel derivatives that medicinal chemists may not have conceived of.

Pharmacophore-Based Screening: Computational techniques such as pharmacophore searching and molecular docking can identify potential binding modes of these ligands at their targets. bohrium.com This information is invaluable for understanding SAR and for designing modifications that enhance binding affinity and selectivity. For example, ML and pharmacophore modeling have been used to predict allosteric modulators of nicotinic receptors. bohrium.com

The application of AI/ML in the development of these compounds is summarized below:

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Using algorithms to forecast the activity and properties of unsynthesized molecules. | Reduces the number of compounds that need to be synthesized and tested. |

| De Novo Design | Generative models create novel molecular structures with desired characteristics. | Expands chemical space and leads to more innovative drug candidates. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. bohrium.com | Guides the design of more potent and selective ligands. |

By leveraging these computational approaches, the design and optimization of this compound derivatives can be made more efficient and targeted.

Development of Analytical Methods for In-vitro Research Applications (e.g., metabolite identification in cellular models)

As novel derivatives of this compound are developed, robust analytical methods are required to support in-vitro studies, particularly for understanding their metabolic fate in cellular models.

Metabolite Identification: The identification of metabolites is crucial for understanding a compound's stability and potential for generating active or reactive species. A combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this purpose. researchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions, while tandem MS (MS/MS) reveals structural information through fragmentation patterns.

Advanced NMR Techniques: For unambiguous structure elucidation of metabolites, especially when isolated in small quantities, advanced NMR techniques are indispensable. nih.govhyphadiscovery.com The use of high-field instruments with cryogenic probes significantly enhances sensitivity, allowing for the analysis of microgram quantities of material. hyphadiscovery.com Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are used to piece together the chemical structure of the metabolites. hyphadiscovery.com

Hyphenated Techniques: The development of hyphenated techniques like LC-SPE-NMR, where chromatographic peaks are trapped on a solid-phase extraction cartridge before being eluted into the NMR spectrometer, allows for the direct structural analysis of metabolites from complex biological matrices without the need for complete isolation. researchgate.net

Key analytical methods for in-vitro research are highlighted in the table below:

| Analytical Technique | Application | Key Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of parent compound and metabolites. cdc.gov | Purity, concentration, retention time. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Detection and preliminary identification of metabolites. | Molecular weight, fragmentation patterns. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition. | Molecular formula of parent and metabolites. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation of metabolites. hyphadiscovery.comnih.gov | Connectivity and stereochemistry. |

The development and application of these sophisticated analytical methods will be essential for building a comprehensive understanding of the in-vitro behavior of new this compound derivatives.

Contribution to Fundamental Understanding of Pyridine and Pyrrolidine Chemistry and Biology

The study of this compound and its analogs contributes significantly to the fundamental understanding of the chemistry and biology of these important heterocyclic systems.

Pyridine Chemistry: The pyridine ring is an electron-deficient aromatic system, which influences its reactivity. pharmaguideline.comwikipedia.org The presence and position of the methoxy (B1213986) group further modulate the electronic properties of the ring, affecting its interaction with biological targets and its metabolic stability. Systematic studies on analogs of this compound, where the position and nature of substituents on the pyridine ring are varied, can provide valuable data for quantitative structure-activity relationship (QSAR) and quantum chemical studies. researchgate.netgkyj-aes-20963246.comresearchgate.net This, in turn, deepens our understanding of how substituents influence the fundamental properties of the pyridine scaffold. nih.gov

Pyrrolidine Stereochemistry and Conformation: The pyrrolidine ring is a non-planar, five-membered saturated heterocycle. nih.gov The stereochemistry at the 3-position, where it connects to the pyridine ring via an ether linkage, is critical for biological activity. The "pseudorotation" of the pyrrolidine ring allows it to adopt various conformations, which can be influenced by substituents. nih.gov Studying how different substitutions on the pyrrolidine ring affect its preferred conformation and, consequently, its biological activity provides fundamental insights into the role of 3D structure in molecular recognition.

The study of this compound class contributes to the following fundamental areas:

| Area of Contribution | Specific Insights Gained |

|---|---|

| Pyridine Chemistry | Understanding the influence of substituents on the electronic properties and reactivity of the pyridine ring. wikipedia.orgnih.gov |

| Pyrrolidine Biology | Elucidating the role of stereochemistry and conformation in receptor binding and biological activity. nih.gov |

| Medicinal Chemistry Principles | Establishing detailed structure-activity relationships for pyridine-pyrrolidine ether-linked scaffolds. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, a pyridine derivative (e.g., 2-chloro-6-methoxypyridine) reacts with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF at 60–100°C . Intermediate purification often involves column chromatography, and yields depend on steric hindrance and solvent choice. Evidence from related pyrrolidine-pyridine hybrids highlights the importance of protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions .

Q. How is this compound characterized structurally?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at ~δ 3.8 ppm, pyridine ring protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₅N₂O₂: 223.1078) .

- Infrared (IR) Spectroscopy : Detection of ether (C-O-C) and pyrrolidine N-H stretches .

Q. What preliminary biological assays are relevant for this compound?

- Methodological Answer : Initial screening focuses on receptor binding or enzyme inhibition. For example:

- Kinase Inhibition Assays : Tested against kinases (e.g., EGFR or JAK2) using fluorescence polarization or ATP-consumption assays .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) in cell lines to assess permeability and bioavailability .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing pyrrolidine-containing derivatives be addressed?

- Methodological Answer : The pyrrolidine moiety introduces stereoisomerism (e.g., at C3 of pyrrolidine). Strategies include:

- Chiral Resolution : Use of chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric Synthesis : Employing enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclization steps .

- X-ray Crystallography : Confirm absolute configuration post-synthesis .

Q. What computational methods predict the compound’s reactivity or binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for nucleophilic substitution reactions to optimize solvent/base systems .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., GPCRs or ion channels) .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with activity using Hammett parameters .

Q. How can conflicting data on biological activity be resolved?

- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Steps include:

- Purity Verification : LC-MS (>95% purity) to exclude off-target effects from byproducts .

- Dose-Response Curves : Generate IC₅₀ values across multiple concentrations to validate potency .

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies optimize the compound’s metabolic stability?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the pyrrolidine amine as a carbamate or acyloxyalkyl group to enhance oral bioavailability .

- In Vitro Microsomal Assays : Test stability in human liver microsomes with NADPH cofactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.